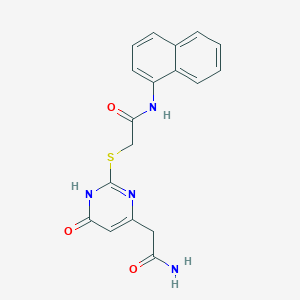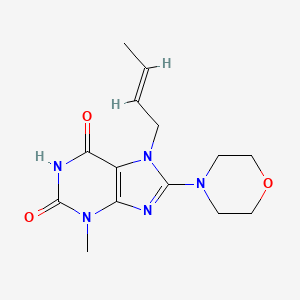![molecular formula C10H17NO2 B2570415 N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide CAS No. 2224205-59-6](/img/structure/B2570415.png)
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide, also known as MOPA, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. MOPA is a small molecule with a molecular weight of 167.21 g/mol and a chemical formula of C9H15NO2.
作用机制
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide exerts its biological effects by binding to specific target proteins, including ion channels and enzymes. The exact mechanism of action of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is not fully understood, but it is thought to involve the modulation of protein activity through the disruption of protein-ligand interactions.
Biochemical and Physiological Effects:
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, depending on the target protein it binds to. For example, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to inhibit the activity of certain enzymes, which can lead to the disruption of metabolic pathways and cell death. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to modulate the activity of ion channels, which can affect the electrical properties of cells and lead to changes in neuronal signaling.
实验室实验的优点和局限性
One advantage of using N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide in lab experiments is its high potency, which allows for the use of low concentrations of the compound. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is its potential toxicity, which can limit its use in certain experimental systems.
未来方向
There are several potential future directions for research involving N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide. One area of interest is the development of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide-based therapies for cancer, which could involve the use of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide as a chemotherapeutic agent or as a tool to study the mechanisms of cancer cell growth and proliferation. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide could be used as a tool to study the structure and function of ion channels and enzymes, which could lead to the development of new drugs for the treatment of neurological and metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide and its potential applications in various fields of science.
合成方法
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-methyl-4-oxanone with propargylamine followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through column chromatography to obtain N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide in high purity.
科学研究应用
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to exhibit antitumor activity and is being investigated as a potential treatment for cancer. In biochemistry, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In neuroscience, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to modulate the activity of ion channels and has potential applications in the treatment of neurological disorders.
属性
IUPAC Name |
N-[(3-methyloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-10(12)11-6-9-4-5-13-7-8(9)2/h3,8-9H,1,4-7H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKQVWUPILWDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2570335.png)
![4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2570336.png)
![2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide](/img/structure/B2570338.png)
![2-Chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2570340.png)
![7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570341.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2570344.png)
![2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2570345.png)

![5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2570350.png)

![Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2570352.png)
